1H-Imidazole-1-acetamide, 5-(hydroxymethyl)-N-methyl-2-[[2-oxo-2-[(phenylmethyl)amino]ethyl]thio]-
Overview
Description
1H-Imidazole-1-acetamide, 5-(hydroxymethyl)-N-methyl-2-[[2-oxo-2-[(phenylmethyl)amino]ethyl]thio]- is a complex organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse applications in pharmaceuticals, agrochemicals, and other industries . This particular compound is notable for its unique structure, which includes a hydroxymethyl group, a phenylmethylamino group, and a thioether linkage.
Preparation Methods
The synthesis of 1H-Imidazole-1-acetamide, 5-(hydroxymethyl)-N-methyl-2-[[2-oxo-2-[(phenylmethyl)amino]ethyl]thio]- can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the phenylmethylamino moiety can be reduced to form an alcohol.
Substitution: The thioether linkage can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Imidazole-1-acetamide, 5-(hydroxymethyl)-N-methyl-2-[[2-oxo-2-[(phenylmethyl)amino]ethyl]thio]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may act as an inhibitor of enzymes by binding to their active sites and preventing substrate access. The pathways involved in its action include inhibition of enzyme activity, disruption of metabolic processes, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar compounds to 1H-Imidazole-1-acetamide, 5-(hydroxymethyl)-N-methyl-2-[[2-oxo-2-[(phenylmethyl)amino]ethyl]thio]- include:
1H-Imidazole, 1-(phenylmethyl)-: This compound has a simpler structure and lacks the hydroxymethyl and thioether groups.
1-Amino-1H-imidazole-5-carboxamide: This compound is used as a hinge binder in BTK inhibitors. The uniqueness of 1H-Imidazole-1-acetamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[2-[2-(benzylamino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-methylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-17-14(22)9-20-13(10-21)8-19-16(20)24-11-15(23)18-7-12-5-3-2-4-6-12/h2-6,8,21H,7,9-11H2,1H3,(H,17,22)(H,18,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTKVZRNODEMDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C(=CN=C1SCC(=O)NCC2=CC=CC=C2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501116281 | |
Record name | 5-(Hydroxymethyl)-N-methyl-2-[[2-oxo-2-[(phenylmethyl)amino]ethyl]thio]-1H-imidazole-1-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501116281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923138-88-9 | |
Record name | 5-(Hydroxymethyl)-N-methyl-2-[[2-oxo-2-[(phenylmethyl)amino]ethyl]thio]-1H-imidazole-1-acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=923138-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Hydroxymethyl)-N-methyl-2-[[2-oxo-2-[(phenylmethyl)amino]ethyl]thio]-1H-imidazole-1-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501116281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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